molecular formula C11H20O3 B13641472 Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

Cat. No.: B13641472
M. Wt: 200.27 g/mol
InChI Key: RLYKHMZNRGILCD-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate is a cyclohexane-based ester featuring a hydroxyl (-OH) group at the 1-position and a methyl (-CH₃) group at the 4-position of the cyclohexyl ring. The ester functional group (-COO-) is linked to the cyclohexyl moiety via an acetoxy chain. Its structural complexity, involving stereochemical considerations (e.g., axial vs. equatorial hydroxyl orientation), influences its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

InChI

InChI=1S/C11H20O3/c1-3-14-10(12)8-11(13)6-4-9(2)5-7-11/h9,13H,3-8H2,1-2H3

InChI Key

RLYKHMZNRGILCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate can be synthesized through the esterification of 2-(1-hydroxy-4-methylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

The cyclohexyl ring and ester group are conserved across analogs, but substituent differences significantly alter physicochemical and biological properties:

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents (Cyclohexyl Ring) Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate 1-OH, 4-CH₃ Not explicitly reported Potential anti-inflammatory lead N/A (hypothetical)
Ethyl 2-(4-oxocyclohexyl)acetate 4=O 198.22 (C₁₁H₁₈O₃) Intermediate in ketone-based synthesis 58012-34-3
Ethyl 2-[(1R,4R)-4-(dimethylcarbamoyl)amino]cyclohexyl]acetate 4-NH(C=O)N(CH₃)₂ 270.35 (C₁₄H₂₆N₂O₃) Ureido-functionalized; drug candidate 75847-80-2
Ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate 4-C₆H₄OH 290.35 (C₁₇H₂₂O₃) Phenolic moiety for antioxidant activity 1449781-57-0
Ethyl 2-(1-isocyanatocyclohexyl)acetate 1-NCO 211.26 (C₁₁H₁₇NO₃) Reactive isocyanate for polymer synthesis 854137-66-9
Key Observations:
  • Hydroxyl vs. Oxo Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the ketone (4=O) in Ethyl 2-(4-oxocyclohexyl)acetate. This increases solubility in polar solvents (e.g., ethanol, water) but reduces thermal stability .
  • Methyl vs.
  • Functional Group Reactivity : The isocyanate (-NCO) group in Ethyl 2-(1-isocyanatocyclohexyl)acetate confers high reactivity toward nucleophiles (e.g., amines), unlike the hydroxyl group, which is more prone to acetylation or oxidation .

Structural Conformation and Crystallography

Cyclohexyl rings in analogs adopt varied conformations:

  • Sofa Conformation : Observed in Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate, with puckering parameters (Q = 0.495 Å) indicating moderate distortion .
  • Hydrogen-Bonding Networks : The hydroxyl group in the target compound likely forms intramolecular H-bonds with the ester carbonyl, stabilizing specific conformations. This contrasts with ureido or isocyanate analogs, where intermolecular H-bonding dominates .

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